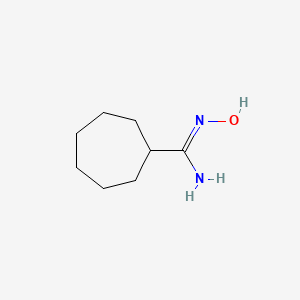

N'-hydroxycycloheptanecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-hydroxycycloheptanecarboximidamide (NHC) is an organic compound that is used in various scientific research applications. It has a unique structure and chemical properties, which makes it an attractive molecule to study. NHC is a cyclic amide that has a hydroxy group attached to the nitrogen atom. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

科学的研究の応用

1. Applications in Materials Chemistry

N-Heterocyclic carbenes (NHCs), which include compounds like N'-hydroxycycloheptanecarboximidamide, have found significant applications in materials chemistry. These compounds have enabled the functionalization of surfaces, polymers, nanoparticles, and discrete, well-defined clusters. The review by Smith et al. (2019) provides an in-depth look at the advances in using NHCs for the development of functional materials (Smith et al., 2019).

2. N-Heterocyclic Carbenes in Organic Synthesis

The chemistry of N-heterocyclic carbenes has been crucial in organic synthesis. Fèvre et al. (2013) discuss how NHCs, including compounds like this compound, are employed in metal-free polymer synthesis and as powerful organic catalysts. They also highlight the electronic properties of NHCs, their synthetic methods, reactivity, and applications in activating key functional groups for organopolymerization reactions (Fèvre et al., 2013).

3. Impact on Mitochondrial Function

A study by Moullan et al. (2015) highlighted the potential effects of certain antibiotics, which may include derivatives similar to this compound, on mitochondrial function. Their research shows that these compounds can induce mitochondrial proteotoxic stress, leading to changes in nuclear gene expression and altered mitochondrial dynamics and function in various cell types (Moullan et al., 2015).

4. Application in Photocatalytic Degradation

In environmental applications, compounds like this compound may be involved in photocatalytic processes. Zhu et al. (2013) investigated the photocatalytic degradation of tetracycline in aqueous solutions, demonstrating the potential of certain catalysts in environmental remediation and the degradation of pollutants (Zhu et al., 2013).

作用機序

Mode of Action

It is known that n-hydroxyphthalimide (nhpi) esters, a related class of compounds, undergo a reductive decarboxylative fragmentation to provide a substrate radical capable of engaging in diverse transformations . This process can occur under thermal, photochemical, or electrochemical conditions and can be influenced by a number of factors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

特性

IUPAC Name |

N'-hydroxycycloheptanecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-8(10-11)7-5-3-1-2-4-6-7/h7,11H,1-6H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMWOIMUMQVLNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate](/img/structure/B2875599.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2875603.png)

![[2-[(2-Methylbenzimidazol-1-yl)methyl]pyrrolidin-1-yl]-(6-methylsulfanylpyridin-2-yl)methanone](/img/structure/B2875604.png)

![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)

![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2875614.png)